molecular formula C17H14O4 B085224 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 13004-42-7

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B085224
CAS No.: 13004-42-7
M. Wt: 282.29 g/mol
InChI Key: LEVXOZABOPNCSR-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, specifically a chromen-4-one derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of a phenol with an ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
  • 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

Uniqueness

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its antioxidant and anti-inflammatory activities, making it a valuable compound for various applications .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVXOZABOPNCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419877
Record name 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13004-42-7
Record name 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (3 ml, 30 mmol) was added to a suspension of potassium carbonate (4.0 g, 29 mmol) and 1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-ethanone (1.95 g, 7.5 mmol) in DMF (10 ml), and the resulting suspension heated at 115° C. for ˜90 mins. The mixture was allowed to cool and poured into water (200 ml), to give an off-white precipitate. The solids were removed by filtration and washed with water (100 ml) and diethyl ether (2×40 ml), to give 7-hydroxy-3-(4-methoxy-phenyl)-2-methyl-chromen-4-one as an off-white powder, dried in vacuo, (1.65 g)
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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